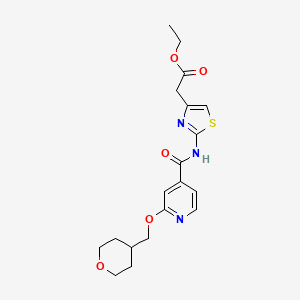

ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate

説明

This compound features a thiazole core substituted with an ethyl acetate group and an isonicotinamide moiety modified by a tetrahydro-2H-pyran-4-yl methoxy group. The tetrahydro-2H-pyran (THP) ring introduces conformational rigidity and lipophilicity, while the isonicotinamide may contribute to hydrogen-bonding interactions.

特性

IUPAC Name |

ethyl 2-[2-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-2-26-17(23)10-15-12-28-19(21-15)22-18(24)14-3-6-20-16(9-14)27-11-13-4-7-25-8-5-13/h3,6,9,12-13H,2,4-5,7-8,10-11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYMDCCCDUXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Ethyl group : Enhances lipophilicity, aiding membrane permeability.

- Thiazole ring : Known for various pharmacological properties including antimicrobial and anticancer activities.

- Isonicotinamide moiety : Related to nicotinamide, which has been studied for neuroprotective effects.

- Tetrahydro-2H-pyran : A cyclic ether that may influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole and isonicotinamide components may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the tetrahydropyran group suggests potential antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Effects

Research indicates that ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate exhibits the following pharmacological effects:

- Antimicrobial Activity : Preliminary studies show efficacy against certain bacterial strains, likely due to the thiazole moiety's known properties.

- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting this compound may also inhibit tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. These results suggest significant antimicrobial properties.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(2-(2... | Staphylococcus aureus | 32 |

| Ethyl 2-(2-(2... | Escherichia coli | 32 |

- Cytotoxicity Assay :

- In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) showed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 10 |

- Mechanistic Insights :

- Further mechanistic studies using fluorescence microscopy indicated that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining.

類似化合物との比較

Structural Analogues and Key Variations

The compound shares a common ethyl 2-(thiazol-4-yl)acetate backbone with several derivatives. Differences arise in substituents on the thiazole ring, amide/urea groups, and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Functional Group Impact on Properties

- THP-Methoxy Group : The THP ring in the target compound increases lipophilicity compared to simpler ethers or hydroxyl groups (e.g., 4-hydroxyphenyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Isonicotinamide vs. Urea/Phenyl Groups : The isonicotinamide moiety enables π-π stacking and hydrogen bonding, unlike the trifluoromethylphenyl urea in compound 10d , which prioritizes hydrophobic and electron-withdrawing interactions.

- Ester Variations : Methyl esters (e.g., ) exhibit lower hydrolytic stability than ethyl esters, affecting pharmacokinetics.

Q & A

Q. What protocols evaluate the compound’s stability under varying storage or physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC.

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze purity changes.

- LC-MS/MS : Identify degradation products and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。